molecular formula C7H8Cl2N2O B13181029 2,4-Dichloro-5-(2-methoxyethyl)pyrimidine CAS No. 54127-94-5

2,4-Dichloro-5-(2-methoxyethyl)pyrimidine

Cat. No.: B13181029
CAS No.: 54127-94-5
M. Wt: 207.05 g/mol
InChI Key: MLOBVROGQFGAPR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(2-methoxyethyl)pyrimidine is a chemical compound with the molecular formula C₇H₈Cl₂N₂O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a 2-methoxyethyl group at position 5 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(2-methoxyethyl)pyrimidine typically involves the chlorination of 5-(2-methoxyethyl)pyrimidine. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(2-methoxyethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidines.

Scientific Research Applications

2,4-Dichloro-5-(2-methoxyethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(2-methoxyethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting pyrimidine biosynthesis pathways, thereby exhibiting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(2-methoxyethyl)pyrimidine is unique due to the presence of the 2-methoxyethyl group, which enhances its solubility and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

54127-94-5

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

2,4-dichloro-5-(2-methoxyethyl)pyrimidine

InChI

InChI=1S/C7H8Cl2N2O/c1-12-3-2-5-4-10-7(9)11-6(5)8/h4H,2-3H2,1H3

InChI Key

MLOBVROGQFGAPR-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CN=C(N=C1Cl)Cl

Origin of Product

United States

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